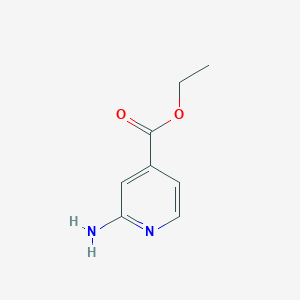

Ethyl 2-aminoisonicotinate

Description

Properties

IUPAC Name |

ethyl 2-aminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBZFXZNJAFCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426743 | |

| Record name | Ethyl 2-aminoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-30-6 | |

| Record name | Ethyl 2-aminoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Aminoisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Aminoisonicotinate from 2-Aminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminoisonicotinate from 2-aminoisonicotinic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols. This process is widely utilized in the pharmaceutical and chemical industries for its efficiency and scalability.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. The molecule's structure, featuring a pyridine ring with both an amino and an ethyl ester group, allows for a diverse range of chemical modifications, making it a versatile building block in drug discovery and development. The synthesis from 2-aminoisonicotinic acid is a direct and common route, typically achieved through acid-catalyzed esterification with ethanol.

The Fischer esterification is an equilibrium-controlled reaction.[1][2] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[2][3] This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed during the reaction.[2][3]

Reaction Scheme

The overall chemical transformation is the esterification of the carboxylic acid group of 2-aminoisonicotinic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄), to yield this compound and water.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound based on established Fischer esterification protocols for similar substrates.[4]

| Parameter | Value | Notes |

| Reactants | ||

| 2-Aminoisonicotinic Acid | 1.0 molar equivalent | Starting material. |

| Ethanol (Absolute) | 1.0 - 2.0 molar equivalents | Reactant and can also be used as a solvent. An excess shifts the equilibrium to the product side.[3] |

| Toluene | 0.3 - 8.0 (weight ratio to acid) | Optional solvent, can aid in azeotropic removal of water. |

| Catalyst | ||

| Sulfuric Acid (conc.) or Solid Acid Catalyst (HND230) | 0.01 - 0.1 (weight ratio to acid) | A strong acid is required to protonate the carboxylic acid. |

| Reaction Conditions | ||

| Temperature | 50 - 65 °C (initial) then reflux | Initial stirring at a lower temperature followed by heating to reflux to remove water.[4] |

| Reaction Time | 3 - 6 hours | Monitored by TLC or LC-MS until completion. |

| Work-up & Purification | ||

| Neutralization | Saturated NaHCO₃ solution | To quench the acid catalyst. |

| Extraction Solvent | Ethyl Acetate or Dichloromethane | To isolate the product from the aqueous phase. |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |

| Yield | ||

| Product Yield | 96 - 98% (based on similar reactions)[4] | The yield is highly dependent on the efficiency of water removal. |

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment:

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser

-

Dean-Stark apparatus (optional, if using an azeotropic solvent like toluene)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

2-Aminoisonicotinic acid

-

Absolute ethanol

-

Toluene (optional)

-

Concentrated sulfuric acid or a solid acid catalyst

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a 500 mL four-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-aminoisonicotinic acid (e.g., 246.2 g).

-

Addition of Reagents: To the flask, add toluene (e.g., 123.1 g) and absolute ethanol (e.g., 92.1 g, 2 mol).[4]

-

Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 2.5 g of a solid acid catalyst or a few milliliters of concentrated sulfuric acid) to the stirred mixture.

-

Reaction: The mixture is then slowly heated to 55 °C and stirred at this temperature for 4 hours.[4]

-

Water Removal: After the initial stirring period, the temperature is raised to reflux to facilitate the removal of water. If a Dean-Stark trap is used with toluene, water will be collected azeotropically. The reaction is considered complete when no more water is collected.[4]

-

Cooling and Catalyst Recovery: Once the reaction is complete, the mixture is cooled to room temperature. If a solid acid catalyst was used, it can be recovered by filtration.

-

Solvent Removal: The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove toluene and excess ethanol.

-

Work-up: The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to obtain a light yellow clear liquid or solid.[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

The mechanism of the Fischer esterification proceeds through several key steps, as illustrated in the following diagram.

Conclusion

The synthesis of this compound from 2-aminoisonicotinic acid via Fischer esterification is a robust and high-yielding method suitable for both laboratory and industrial scales. Careful control of reaction conditions, particularly the removal of water, is crucial for maximizing the yield. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CAS Number 13362-30-6: Chemical Properties and Safety Data

This technical guide provides a comprehensive overview of the chemical properties and safety data for the compound with CAS number 13362-30-6, identified as Ethyl 2-aminoisonicotinate. The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Identification and General Properties

This compound is an organic compound that serves as a key raw material and intermediate in various fields of organic synthesis.[1][2][3] It is primarily utilized in the pharmaceutical, agrochemical, and dyestuff industries.[2][3][4] In the pharmaceutical sector, it is a crucial intermediate for developing new drugs, including those for treating type 2 diabetes and dementia, as well as compounds for anti-inflammatory and antimicrobial research.[2][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13362-30-6 |

| Chemical Name | This compound[1] |

| Synonyms | 2-AMINO-ISONICOTINIC ACID ETHYL ESTER, ETHYL 2-AMINO-4-PYRIDINECARBOXYLATE, this compound[1][3][5] |

| Molecular Formula | C₈H₁₀N₂O₂[1][4] |

| Molecular Weight | 166.18 g/mol [1][4] |

| InChI Key | XVBZFXZNJAFCHL-UHFFFAOYSA-N[3] |

| SMILES | CCOC(=O)c1ccnc(N)c1 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental procedures.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Off-white to yellow solid powder/crystal.[1][2][3][6] | |

| Melting Point | 123.5-123.6 °C | [1][2] |

| 125 °C | [6] | |

| 114-132 °C | [4][7] | |

| Boiling Point | 307.2 °C at 760 mmHg | [1][2] |

| Density | 1.193 g/cm³ | [1] |

| Flash Point | 139.6 °C | [1] |

| Water Solubility | Slightly soluble in water.[1][2][3] | |

| pKa | 4.97 ± 0.11 (Predicted) | [1][2] |

| Refractive Index | 1.559 | [1] |

| Vapor Pressure | 0.001 mmHg at 25°C | [1] |

Safety and Handling

This compound is classified as a hazardous substance, requiring careful handling and adherence to safety protocols.[8] It is known to cause skin and serious eye irritation.[5][6][7]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | [3] |

| Signal Word | Warning | [3][5][8] | |

| Hazard Statements | H315 | Causes skin irritation. | [5][6][7] |

| H319 | Causes serious eye irritation. | [3][5][6][7] | |

| H335 | May cause respiratory irritation. | [7] | |

| Precautionary - Prevention | P264 | Wash skin thoroughly after handling. | [5][6][7] |

| P280 | Wear protective gloves/eye protection/face protection. | [5][6][7][8] | |

| Precautionary - Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [5][6][7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [5][7] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [5][7] | |

| P362 | Take off contaminated clothing and wash before reuse. | [5][7] | |

| Precautionary - Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [7][8] |

| P405 | Store locked up. | [7][8] | |

| Precautionary - Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [7][8] |

Toxicological Information

Detailed toxicological studies are not widely available in the public domain.[5][9] The available safety data sheets indicate that there is no data available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] The compound is not listed as a carcinogen by IARC or NTP.[7]

First Aid Measures

Standard first aid measures should be followed in case of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7][8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, consult a physician.[6][7][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[6][7][8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[8]

Storage and Handling Recommendations

-

Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation.[5][7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep in a dark place, sealed from moisture.[1][2][3] Some sources recommend storage at room temperature, while others suggest refrigeration (0-8 °C).[1][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of CAS 13362-30-6 are not provided in the referenced safety data sheets. These documents typically report the results of standardized tests without detailing the specific methodologies.

For the benefit of researchers, below is a description of the general, standardized methodologies typically employed for determining such data:

-

Melting Point: Commonly determined using the capillary method with a melting point apparatus or by Differential Scanning Calorimetry (DSC), following OECD Guideline 102.

-

Boiling Point: Determined using methods like the distillation method or ebulliometer, as described in OECD Guideline 103.

-

Water Solubility: Typically measured using the flask method or the column elution method according to OECD Guideline 105.

-

Acute Toxicity (e.g., LD50): Assessed through studies on animal models (e.g., rats) via different routes of exposure (oral, dermal, inhalation), following specific OECD guidelines such as 420 (Acute Oral Toxicity - Fixed Dose Procedure), 402 (Acute Dermal Toxicity), or 403 (Acute Inhalation Toxicity).

-

Skin and Eye Irritation: Evaluated using in vivo (e.g., rabbit) or in vitro models according to OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).

Visualized Workflows and Logic

To aid in the practical application and handling of this compound, the following diagrams illustrate key logical and procedural workflows.

Caption: Logical workflow for handling and first aid response.

Caption: Generalized workflow from intermediate to final product.

References

- 1. lookchem.com [lookchem.com]

- 2. 13362-30-6 | CAS DataBase [m.chemicalbook.com]

- 3. This compound | 13362-30-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. matrixscientific.com [matrixscientific.com]

Navigating the Solubility Landscape of Ethyl 2-aminoisonicotinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminoisonicotinate, a key intermediate in the synthesis of novel pharmaceutical compounds, presents a critical challenge in process development and formulation: its solubility. Understanding the solubility of this pyridine derivative in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing stable formulations. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and analogous data from structurally similar compounds to inform solvent selection and experimental design.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This equilibrium is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Factors influencing the solubility of this compound include:

-

Molecular Structure: The presence of both a polar amino group and a relatively non-polar ethyl ester group gives the molecule a mixed polarity.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent will significantly impact its ability to solvate the this compound molecule.

-

Temperature: Generally, solubility increases with temperature, although exceptions exist.

-

Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.

Qualitative Solubility Profile of this compound

Published data on the solubility of this compound is primarily qualitative. The compound is generally described as being soluble in methanol and slightly soluble in water.[1] This information suggests that polar protic solvents are effective at dissolving this compound, likely due to hydrogen bonding interactions with the amino group and the carbonyl of the ester. Its limited solubility in water is expected for a molecule with a significant non-polar component.

Quantitative Solubility Data

Table 1: Quantitative Solubility of 2-Aminopyridine in Various Organic Solvents

| Solvent | Temperature (K) | Molar Fraction Solubility (x₁) |

| Acetone | 288.15 - 313.15 | Data available in cited literature |

| Chloroform | 288.15 - 318.15 | Data available in cited literature |

| Ethyl Acetate | 288.15 - 323.15 | Data available in cited literature |

Note: The quantitative data for 2-aminopyridine requires accessing the full-text of the cited research to extract the specific molar fraction values at each temperature.[2] The reference indicates that the solubility was measured across the specified temperature ranges.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that a true equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original, undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains to be fully characterized in publicly available literature, this guide provides a foundational understanding of its solubility profile. The qualitative data indicates a preference for polar protic solvents. For precise quantitative measurements, the detailed experimental protocol provided offers a robust methodology. Researchers can leverage the analogous data from structurally similar compounds as a preliminary guide for solvent screening. A systematic approach to determining the solubility of this compound will undoubtedly facilitate its effective use in pharmaceutical research and development, leading to more efficient and scalable synthetic and formulation processes.

References

A Technical Guide to Ethyl 2-aminoisonicotinate and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminoisonicotinate, a pyridine carboxylate derivative, serves as a versatile scaffold in medicinal chemistry. Its unique structural features, including a pyridine ring, an amino group, and an ethyl ester, provide multiple points for chemical modification, leading to a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of this compound and its key derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Chemical Properties and Synthesis

This compound is a white to light yellow crystalline powder with a molecular weight of 166.18 g/mol .[1][2] It is soluble in methanol and slightly soluble in water.[3] The synthesis of this compound and its derivatives often involves multistep reactions, starting from commercially available precursors.

Experimental Protocol: One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids

A concise method for synthesizing a variety of mono- or di-substituted 2-amino isonicotinic acids involves a one-pot reaction reminiscent of the Guareschi-Thorpe Condensation.[4][5]

Materials:

-

2,4-dioxo-carboxylic acid ethyl esters

-

Ethyl 3-amino-3-iminopropionate hydrochloride

-

Aqueous basic media

Procedure:

-

Condense the 2,4-dioxo-carboxylic acid ethyl ester with ethyl 3-amino-3-iminopropionate hydrochloride in an aqueous basic medium.

-

The reaction proceeds through an in situ hydrolysis of the imino ester, followed by condensation with the diketone ester.

-

A transition intermediate is formed, which undergoes selective decarboxylation and cyclization to yield the final 2-amino isonicotinic acid derivative.

-

This method avoids the need for harsh decarboxylation conditions and allows for the synthesis of a wide range of substituted products with overall yields of 60–79%.[5]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data for some of the most potent derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Derivative Class | Compound | Cell Line: MCF-7 (Breast Cancer) | Cell Line: HT-29 (Colon Cancer) | Cell Line: HepG2 (Liver Cancer) | Cell Line: A549 (Lung Cancer) | Cell Line: K562 (Leukemia) | Reference(s) |

| Thienopyrimidine | Compound V | 0.10 | - | - | - | - | [6] |

| Compound 4 | 23.2 | - | >100 | - | - | [6][7] | |

| Pyrazole | Compound 37 | 5.21 | - | - | - | - | [8] |

| Compound 59 | - | - | 2.0 | - | - | [8] | |

| Compound 50 | - | - | 0.71 | - | - | [8] | |

| Compound 4a | - | - | - | >100 | >100 | [9] | |

| Compound 5a | weak | - | - | potent | potent | [9] | |

| Quinoline | Compound 3a | - | 23 nM | - | - | - | [10] |

| Compound 3f | - | 25 nM | - | - | - | [10] |

Note: '-' indicates data not available.

Table 2: Antimicrobial Activity of Thiazole Derivatives of this compound

| Compound | Target Organism | MIC (µg/mL) | Reference(s) |

| Benzo[d]thiazole Derivative 13 | S. aureus (MRSA) | 50-75 | [1] |

| E. coli | 50-75 | [1] | |

| A. niger | 50-75 | [1] | |

| Benzo[d]thiazole Derivative 14 | S. aureus (MRSA) | 50-75 | [1] |

| E. coli | 50-75 | [1] | |

| A. niger | 50-75 | [1] | |

| 2-aminothiazole Derivative 8 | En. cloacae | Potent | [11] |

Note: MIC stands for Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | IC50/Ki (µM) | Reference(s) |

| Quinoline | EGFR | 71 nM (Compound 5a) | [10] |

| HER-2 | 31 nM (Compound 5a) | [10] | |

| Pyrazole | CDK2 | 0.45 (Compound 11) | [12] |

| Thiazole | MurB | - | [11] |

| CYP51 | - | [11] |

Note: '-' indicates data not available.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their ability to modulate specific cellular signaling pathways.

Induction of Apoptosis via Bcl-2 Family Proteins

Several pyrazole derivatives of this compound have been shown to induce apoptosis in cancer cells.[8][12] The mechanism involves the regulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death.

-

Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is often overexpressed in cancer cells, promoting their survival. Certain pyrazole derivatives have been found to decrease the expression of Bcl-2.[8][12]

-

Upregulation of Bax: Conversely, these derivatives can increase the expression of the pro-apoptotic protein Bax.[8][12]

The altered ratio of Bax to Bcl-2 leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.

Dual Inhibition of EGFR and HER-2 Signaling

Certain quinoline-based derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[10] These receptor tyrosine kinases are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and differentiation.

The binding of these inhibitors to the ATP-binding site of the kinase domain of both EGFR and HER-2 prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways.[13][14] This dual inhibition leads to a potent antiproliferative effect.

References

- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 4. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HER2 Targeted Therapies In Breast Cancer | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Halogenated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and pharmacological significance of halogenated benzoic acid derivatives. These compounds are pivotal in medicinal chemistry and materials science, serving as key intermediates and pharmacophores in a wide array of applications. This document details their historical context, key synthetic methodologies with experimental protocols, and their roles in modulating critical biological pathways.

Historical Perspective: From Benzoin Gum to Targeted Therapeutics

The journey of halogenated benzoic acid derivatives begins with the discovery of benzoic acid itself in the 16th century, first isolated through the dry distillation of gum benzoin.[1][2] It wasn't until the 19th century that its structure was determined by Liebig and Wöhler, paving the way for the exploration of its derivatives.[1][3] The introduction of halogens onto the benzoic acid scaffold was a significant step forward, driven by the need to modify the physicochemical and pharmacological properties of benzoic acid-containing molecules.

A pivotal moment in the synthesis of aryl halides, including halogenated benzoic acids, was the discovery of the Sandmeyer reaction in 1884 by Traugott Sandmeyer.[4][5] This reaction provided a reliable method to introduce halogens onto an aromatic ring via a diazonium salt intermediate, a technique still widely used today.[4][6] For instance, 2-iodobenzoic acid is commonly synthesized in academic and industrial laboratories through the Sandmeyer reaction of anthranilic acid.[7][8]

The development of direct halogenation and oxidation methods further expanded the synthetic chemist's toolkit. The oxidation of halogenated toluenes to their corresponding benzoic acids became a practical industrial method. For example, o-chlorobenzoic acid can be prepared by the oxidation of o-chlorotoluene using potassium permanganate.[9][10]

The strategic placement of halogens on the benzoic acid ring has been instrumental in drug discovery. Halogenation can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[11] This has led to the development of numerous drugs and clinical candidates containing halogenated benzoic acid moieties, targeting a range of diseases from inflammation to cancer.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of halogenated benzoic acid derivatives can be broadly categorized into three main approaches:

-

Oxidation of Halogenated Toluenes: A common and industrially scalable method.

-

Sandmeyer Reaction of Aminobenzoic Acids: A versatile method for introducing a wide range of halogens.

-

Direct Halogenation of Benzoic Acid and its Derivatives: Useful for specific substitution patterns.

-

Friedel-Crafts Acylation: A method to form the benzoic acid derivative by acylating a halogenated benzene ring.

Oxidation of Halogenated Toluenes

This method involves the oxidation of the methyl group of a halogenated toluene to a carboxylic acid. Potassium permanganate (KMnO₄) and nitric acid are common oxidizing agents.

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid from o-Chlorotoluene [10]

-

Reaction Setup: In a 12-L flask equipped with a stirrer and reflux condenser, place 600 g (3.8 moles) of potassium permanganate, 7 L of water, and 200 g (1.6 moles) of o-chlorotoluene.

-

Reaction Execution: Heat the mixture slowly to boiling with continuous stirring. The reaction is complete when the purple color of the permanganate disappears (approximately 3-4 hours).

-

Work-up: Set the condenser for distillation and distill the mixture to remove any unreacted o-chlorotoluene. Filter the hot mixture by suction to remove the manganese dioxide cake, and wash the cake with two 500-cc portions of hot water.

-

Isolation: Concentrate the combined filtrate to about 3.5 L. While still hot, acidify the solution by cautiously adding 250 cc of concentrated hydrochloric acid with continual agitation.

-

Purification: Cool the mixture, and filter the precipitated white o-chlorobenzoic acid. Wash the solid with cold water and dry. The yield is typically 163–167 g (76–78% of the theoretical amount). The product can be further purified by recrystallization from toluene.

Sandmeyer Reaction

The Sandmeyer reaction is a two-step process involving the diazotization of an aminobenzoic acid followed by the introduction of a halogen using a copper(I) halide catalyst.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid [12]

-

Diazotization: To a 50 mL Erlenmeyer flask, add 1.00 g of anthranilic acid and 8 mL of water. Add 2.2 mL of 10 M HCl and swirl until the anthranilic acid is dissolved. Cool the flask in an ice bath. Prepare a solution of 0.53 g of sodium nitrite in 4 mL of water and add it dropwise to the cooled anthranilic acid solution with stirring.

-

Halogenation: Prepare a solution of 1.23 g of potassium iodide in 2 mL of water. After the diazotization is complete (5-10 minutes), add the potassium iodide solution to the reaction mixture.

-

Decomposition: Allow the mixture to stand at room temperature for 5 minutes, then heat it to approximately 95°C until the evolution of nitrogen gas ceases.

-

Isolation and Purification: Cool the mixture in an ice bath to precipitate the crude 2-iodobenzoic acid. Collect the product by vacuum filtration. Recrystallize the crude product from a mixture of ethanol and hot water to obtain tan, needle-shaped crystals.

Direct Halogenation

Direct halogenation of the benzoic acid ring can be achieved using halogenating agents, often in the presence of a Lewis acid catalyst. The position of halogenation is directed by the carboxyl group (a meta-director).

Experimental Protocol: Synthesis of 3-Chlorobenzoic Acid [2]

Note: This reference describes the synthesis in an aqueous system using oxidizing acids, which is a less common laboratory method. A more traditional approach would involve a Lewis acid.

A general procedure for the chlorination of benzoic acid would involve:

-

Reaction Setup: Dissolve benzoic acid in a suitable solvent (e.g., a halogenated solvent or nitrobenzene).

-

Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

-

Chlorination: Bubble chlorine gas through the solution or add a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out at a controlled temperature.

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up by quenching with water, followed by extraction and purification of the 3-chlorobenzoic acid product, typically by recrystallization.

Friedel-Crafts Acylation

While less common for the direct synthesis of simple halogenated benzoic acids, the Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that can be used to synthesize more complex derivatives.

General Workflow for Friedel-Crafts Acylation:

Caption: General workflow for synthesizing a halogenated benzoic acid derivative via Friedel-Crafts acylation followed by oxidation.

Quantitative Data of Halogenated Benzoic Acid Derivatives

The following tables summarize key quantitative data for a selection of halogenated benzoic acid derivatives, facilitating comparison of their physicochemical and pharmacological properties.

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27 |

| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 123-126 | 3.86 |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 182-185 | 4.14 |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 142 | 2.89[9] |

| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 158 | 3.83 |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 243 | 3.98 |

| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 147-150 | 2.85 |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155-158 | 3.81 |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 251-254 | 3.97[13] |

| 2-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 162 | 2.86[7] |

| 3-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 187-188 | 3.85[14] |

| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 266-267 | 4.00[15] |

Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Benzoic acid | 11.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) (in CDCl₃)[16] | 172.60, 133.89, 130.28, 129.39, 128.55 (in CDCl₃)[16][17] |

| 3-Chlorobenzoic acid | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H) (in DMSO)[16] | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 (in DMSO)[16] |

| 3-Bromobenzoic acid | 12.5 (br s, 1H), 8.15 (t, 1H), 7.95 (ddd, 1H), 7.70 (ddd, 1H), 7.35 (t, 1H) (in CDCl₃)[18] | 171.5, 136.0, 133.0, 132.8, 130.2, 128.8, 122.5 (in CDCl₃)[18] |

Pharmacological Activity

| Compound Class | Target | Example Compound | Activity (IC₅₀/Kᵢ) | Reference |

| Benzoic acid derivatives | VLA-4 Antagonist | 4-(Pyrrolidinyl)methoxybenzoic acid derivative (15e) | IC₅₀ = 1.6 nM | [19] |

| Benzoic acid derivatives | Aldose Reductase Inhibitor | Indole-based derivative | IC₅₀ = 0.3 µM (rat lens ALR2) | [20] |

| Benzoic acid derivatives | Influenza Neuraminidase Inhibitor | 4-(acetylamino)-3-guanidinobenzoic acid | IC₅₀ = 2.5 x 10⁻⁶ M (N9 neuraminidase) | [19] |

| Pyrazole derivatives of benzoic acid | Antibacterial (Fatty Acid Biosynthesis Inhibitor) | 4-bromo and 3-methyl substituted aniline derivative | MIC = 1 µg/mL (against Bacillus subtilis) | [21] |

| Isoquinoline-1,3-dione-based inhibitors | Deubiquitinase USP2/USP7 | Halogen-substituted derivative | IC₅₀ ≈ 250 nM (for a related compound) | [22] |

Role in Modulating Biological Pathways

Halogenated benzoic acid derivatives have been successfully employed as inhibitors of various enzymes and receptors involved in disease pathogenesis. The following sections illustrate their mechanism of action in two key pathways.

VLA-4 Signaling Pathway

Very Late Antigen-4 (VLA-4) is an integrin protein that plays a crucial role in cell adhesion and migration, particularly in the context of inflammation and cancer.[23] VLA-4 antagonists can block the interaction of VLA-4 with its ligands, such as VCAM-1, thereby preventing the migration of inflammatory cells to tissues.[23]

Caption: VLA-4 signaling pathway and the inhibitory action of halogenated benzoic acid derivatives.

Aldose Reductase and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[7] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.[24] Inhibitors of aldose reductase, including derivatives of halogenated benzoic acids, can prevent the accumulation of sorbitol.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. byjus.com [byjus.com]

- 7. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 9. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. webhome.auburn.edu [webhome.auburn.edu]

- 12. texiumchem.com [texiumchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. rsc.org [rsc.org]

- 17. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 22. researchgate.net [researchgate.net]

- 23. snowhitechem.com [snowhitechem.com]

- 24. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ethyl 2-aminoisonicotinate in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – Ethyl 2-aminoisonicotinate, a versatile heterocyclic building block, is a critical starting material in the synthesis of a wide array of pharmaceutical compounds. Its unique chemical structure, featuring a pyridine ring with both an amino and an ester functional group, allows for diverse chemical modifications, making it a valuable precursor for drugs targeting a range of diseases, from type 2 diabetes to cancer. This technical guide provides an in-depth analysis of the role of this compound in the pharmaceutical industry, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction to this compound

This compound, also known as Ethyl 2-aminopyridine-4-carboxylate, is a yellow solid organic intermediate.[1] It is recognized as an important raw material in organic synthesis, with significant applications in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Its utility in drug development is notably in the preparation of compounds for the treatment of type 2 diabetes and dementia.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13362-30-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 123.0 - 127.0 °C |

| Purity | >98.0% (GC) |

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant application of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3] DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating insulin secretion.[4][5] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[6]

Synthesis of Alogliptin Precursor

While a direct synthesis of the commercial drug Alogliptin from this compound is not the primary patented route, the versatility of this starting material allows for the synthesis of key heterocyclic cores found in many DPP-4 inhibitors. The following is a representative experimental protocol for the synthesis of a substituted pyrimidinedione, a core structure analogous to that in Alogliptin, demonstrating the utility of this compound derivatives.

Experimental Protocol: Synthesis of a Pyrimidinedione Core

This protocol outlines a plausible synthetic route to a key intermediate for a DPP-4 inhibitor, starting from a derivative of this compound.

Step 1: Synthesis of 2-amino-N-methyl-isonicotinamide

-

To a solution of this compound (1.0 eq) in methanol, add a 40% aqueous solution of methylamine (5.0 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 2-amino-N-methyl-isonicotinamide.

Step 2: Cyclization to form a Dihydropyrimidinedione

-

To a solution of 2-amino-N-methyl-isonicotinamide (1.0 eq) in anhydrous ethanol, add ethyl cyanoacetate (1.2 eq) and sodium ethoxide (1.5 eq).

-

Reflux the mixture for 12 hours.

-

Cool the reaction to room temperature and neutralize with glacial acetic acid.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the dihydropyrimidinedione intermediate.

Quantitative Data for DPP-4 Inhibitors

The following table summarizes the in vitro potency of several marketed DPP-4 inhibitors.

Table 2: IC₅₀ Values of Selected DPP-4 Inhibitors

| Compound | DPP-4 IC₅₀ (nM) |

| Alogliptin | <10 |

| Linagliptin | 1 |

| Sitagliptin | 19 |

| Vildagliptin | 62 |

| Saxagliptin | 50 |

DPP-4 Signaling Pathway

The inhibition of DPP-4 plays a crucial role in the glucose homeostasis pathway. The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

Role in the Synthesis of Aurora Kinase Inhibitors for Cancer Therapy

Derivatives of this compound, particularly 2-aminothiazoles, are instrumental in the development of Aurora kinase inhibitors, a promising class of anti-cancer agents.[7][8] Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[2][3] Their overexpression is implicated in various cancers, making them attractive therapeutic targets.[2]

Synthesis of a 2-Aminothiazole Core

The Hantzsch thiazole synthesis is a classic method for preparing the 2-aminothiazole scaffold, a key component of many Aurora kinase inhibitors.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-aminothiazole derivative, a common core for Aurora kinase inhibitors.

Step 1: Bromination of a Ketone

-

Dissolve a substituted acetophenone (1.0 eq) in glacial acetic acid.

-

Add bromine (1.0 eq) dropwise at room temperature with stirring.

-

Continue stirring for 2 hours.

-

Pour the reaction mixture into ice-water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the α-bromoketone.

Step 2: Condensation with Thiourea

-

Reflux a mixture of the α-bromoketone (1.0 eq) and thiourea (1.2 eq) in ethanol for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 2-aminothiazole derivative.

Quantitative Data for Aurora Kinase Inhibitors

The following table presents the inhibitory activity of representative 2-aminothiazole-based Aurora kinase inhibitors.

Table 3: IC₅₀ Values of Selected 2-Aminothiazole Aurora Kinase Inhibitors

| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Cell Line |

| SNS-032 | 39 | 4 | HCT-116 |

| Danusertib (PHA-739358) | 13 | 79 | Various |

| AT9283 | 3 | 3 | Various |

| Barasertib (AZD1152) | 0.37 | 0.9 | Various |

Note: Data compiled from various scientific publications.

Aurora Kinase Signaling Pathway

Aurora kinases play a critical role in cell cycle progression, particularly during mitosis. The diagram below illustrates the key functions of Aurora A and B kinases in this process.

Conclusion

This compound is a cornerstone raw material in the synthesis of high-value pharmaceuticals. Its chemical tractability allows for the efficient construction of complex heterocyclic scaffolds that are central to the activity of modern drugs, including DPP-4 inhibitors for diabetes and Aurora kinase inhibitors for cancer. The continued exploration of derivatives of this compound promises to yield novel therapeutic agents with improved efficacy and safety profiles, underscoring its enduring importance in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2-aminoisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminoisonicotinate (CAS No. 13362-30-6), a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data based on computational models, alongside detailed experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are generated using established computational algorithms and provide expected values for spectral analysis.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | H-6 |

| ~6.8 | s | 1H | H-3 |

| ~6.6 | d | 1H | H-5 |

| ~4.8 (variable) | br s | 2H | -NH₂ |

| 4.35 | q | 2H | -O-CH₂-CH₃ |

| 1.38 | t | 3H | -O-CH₂-CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted spectra are generated based on computational models and may vary from experimental results.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O |

| ~158.0 | C-2 |

| ~150.0 | C-6 |

| ~142.0 | C-4 |

| ~110.0 | C-5 |

| ~108.0 | C-3 |

| ~61.0 | -O-CH₂-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Note: Predicted spectra are generated based on computational models and may vary from experimental results.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1620 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium | C=C and C=N stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-N stretch |

Note: Predicted characteristic absorption bands. Actual peak positions and intensities may vary based on the sample preparation method.

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 166 | High | [M]⁺ (Molecular Ion) |

| 138 | Moderate | [M - C₂H₄]⁺ |

| 121 | High | [M - OCH₂CH₃]⁺ |

| 93 | Moderate | [M - COOCH₂CH₃]⁺ |

Note: Predicted fragmentation pattern under electron ionization (EI). The relative intensities are estimations based on fragment stability.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, which will depend on the sample concentration.

2.1.4. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal (¹H and ¹³C) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

2.2.2. Data Acquisition

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Accumulate a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2.3.2. Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)

-

Chromatographic Separation:

-

Injector: Split/splitless, set to a temperature of ~250°C.

-

Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 40-400.

-

2.3.3. Data Analysis

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways based on the observed ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to the Reactivity of the Amino Group in Ethyl 2-aminoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminoisonicotinate is a pivotal building block in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1] Its synthetic versatility is largely dictated by the reactivity of the 2-amino group, which is significantly influenced by the electronic properties of the pyridine ring. This technical guide provides an in-depth analysis of the amino group's reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and graphical representations of reaction pathways.

Introduction

This compound, also known as Ethyl 2-aminopyridine-4-carboxylate, is a substituted pyridine derivative featuring a primary amino group at the C2 position and an ethyl ester at the C4 position.[1] The pyridine ring is an electron-deficient (π-deficient) aromatic system, a property that fundamentally governs the nucleophilicity and basicity of its substituents.[2] The strategic placement of the amino group makes it a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures, including fused heterocyclic systems.[3] This guide will explore the electronic nature of the amino group and its behavior in key classes of chemical reactions.

Physicochemical and Electronic Properties

The reactivity of the amino group is a direct consequence of the electronic environment imposed by the pyridine ring and the ester substituent. The electron-withdrawing nature of the ring nitrogen and the carbonyl group at the 4-position decreases the electron density on the exocyclic amino group, rendering it less basic and nucleophilic than aliphatic amines but comparable to other aminopyridines.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Off-white to light yellow powder/crystal | [1][4] |

| Melting Point | 123.5-123.6 °C | [1][4] |

| Boiling Point | 307.2 ± 22.0 °C (Predicted) | [4] |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (Predicted) | 4.97 ± 0.11 | [1][4] |

| Water Solubility | Slightly soluble | [1][4] |

Key Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group allows it to function as a nucleophile and a base, participating in a wide range of chemical transformations.

Caption: Overview of key reaction pathways for the amino group.

N-Acylation

The amino group readily reacts with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acyl derivatives (amides). This reaction is fundamental for installing protecting groups or for building more complex molecular scaffolds. The reaction typically proceeds under basic conditions to neutralize the acid byproduct.

N-Alkylation

N-alkylation of the amino group can be achieved using alkyl halides or via reductive amination protocols. Direct alkylation with halides can sometimes lead to mixtures of mono- and di-alkylated products, and reaction at the pyridine ring nitrogen is a potential side reaction.[5] More controlled mono-alkylation can be achieved using methods like the borrowing hydrogen strategy with alcohols or reductive amination with aldehydes/ketones and a reducing agent like sodium borohydride.[6][7]

Diazotization and Sandmeyer Reactions

As a primary aromatic amine, the amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[8] This converts the amino group into an excellent leaving group, gaseous nitrogen (N₂), via a diazonium salt intermediate.[8] These diazonium salts are highly versatile and can be subsequently displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[9] This provides a powerful method for introducing halides (Cl, Br), cyano groups, and other functionalities that are difficult to install by other means.[9][10]

Caption: Workflow for the conversion of the amino group via diazotization.

Synthesis of Fused Heterocycles

The presence of the amino group adjacent to the pyridine ring nitrogen allows this compound to serve as a precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines.[11] Reactions with bifunctional reagents containing two electrophilic centers can lead to cyclization, forming five- or six-membered rings fused to the pyridine core. This strategy is a cornerstone of diversity-oriented synthesis in medicinal chemistry.[11]

Experimental Protocols

The following sections provide detailed methodologies for key transformations. These protocols are representative of the reactions discussed and may require optimization for specific substrates or scales.

General Protocol for N-Acylation with Acyl Chlorides

This protocol is adapted from a standard procedure for the acylation of amino-heterocycles.[12]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine in a suitable anhydrous solvent (e.g., dichloromethane, THF, or benzene).

-

Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

General Protocol for N-Monoalkylation via Reductive Amination

This procedure is based on the N-monoalkylation of aminopyridines.[6]

-

Setup: To a stirring mixture of this compound (1.0 eq) and a carboxylic acid (2.0 eq) in an anhydrous solvent such as THF (tetrahydrofuran), add sodium borohydride (3.3 eq) portion-wise over 30 minutes at room temperature.

-

Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up: Carefully add water to quench the excess reducing agent. Adjust the pH of the aqueous solution to approximately 10 with sodium carbonate.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography to yield the N-alkylated product.

General Protocol for Diazotization and Sandmeyer Bromination

This protocol is a representative procedure for the Sandmeyer reaction.[13]

-

Diazotization (Step 1): Vigorously stir a solution of hydrobromic acid (48%). Add this compound (1.0 eq) and cool the mixture to 0-5 °C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting solution for 30 minutes at this temperature to form the diazonium salt.

-

Sandmeyer Reaction (Step 2): In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add this catalyst solution to the cold diazonium salt solution.

-

Decomposition: Allow the reaction mixture to warm to room temperature, then gently heat it (e.g., to 60-75 °C) until the evolution of nitrogen gas ceases.[13]

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Conclusion

The 2-amino group of this compound is a highly versatile functional group whose reactivity is modulated by the electron-deficient pyridine core. Its ability to undergo N-acylation, N-alkylation, diazotization for subsequent Sandmeyer-type reactions, and participation in the formation of fused heterocycles makes it an invaluable synthon. A thorough understanding of these reaction pathways is essential for leveraging this molecule to its full potential in the design and development of novel pharmaceuticals and functional materials.

References

- 1. lookchem.com [lookchem.com]

- 2. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

- 3. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]

- 4. This compound | 13362-30-6 [chemicalbook.com]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

The Cornerstone of Complexity: A Technical Guide to Key Intermediates in Organic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the journey from simple starting materials to complex, life-changing molecules is paved with a series of crucial molecular milestones known as intermediates. These transient chemical species are the fundamental building blocks and pivotal turning points in the construction of pharmaceuticals, agrochemicals, and advanced materials.[1] This in-depth technical guide provides a comprehensive overview of the core concepts surrounding key intermediates in organic synthesis, with a particular focus on their significance and application in the realm of drug discovery and development.

The Landscape of Organic Intermediates

Organic intermediates are molecules that are formed in one step of a reaction and then consumed in a subsequent step.[2] They can be broadly categorized into two main classes: reactive intermediates and stable intermediates.

1.1. Reactive Intermediates: The Fleeting Architects of Molecular Change

Reactive intermediates are high-energy, short-lived species that are typically not isolated during a reaction.[3][4] Their transient nature belies their critical role in dictating reaction pathways and the stereochemical outcome of a synthesis. Understanding their formation and behavior is paramount for controlling chemical transformations. Common classes of reactive intermediates include:

-

Carbocations: Positively charged carbon species that are key intermediates in a wide array of reactions, including nucleophilic substitutions and rearrangements.[3][5] Their stability is influenced by the number of alkyl substituents attached to the charged carbon.[5]

-

Carbanions: Negatively charged carbon species that act as potent nucleophiles in carbon-carbon bond-forming reactions.[2]

-

Free Radicals: Species with an unpaired electron, often involved in chain reactions initiated by light or heat.[2]

-

Carbenes: Neutral species containing a divalent carbon atom with six valence electrons.

-

Nitrenes: The nitrogen analogs of carbenes, these are highly reactive species with a monovalent nitrogen atom.[2][4]

-

Benzynes: Highly strained and reactive intermediates derived from benzene by the formal removal of two adjacent hydrogen atoms.

1.2. Stable Intermediates: The Isolatable Building Blocks

In contrast to their reactive counterparts, stable intermediates can often be isolated and purified. These molecules represent tangible progress in a multi-step synthesis and serve as the direct precursors to the final target molecule.[6] Their characterization provides crucial confirmation that a synthetic sequence is proceeding as planned.

The Critical Role of Chirality in Pharmaceutical Intermediates

In the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance. A large percentage of drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[7][8] These enantiomers can have vastly different pharmacological and toxicological profiles.[7][9] Therefore, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical goal in drug development, and this is where chiral intermediates play a pivotal role.[7][10]

Enantioselective synthesis, the process of selectively producing one enantiomer over the other, is a cornerstone of modern pharmaceutical chemistry.[10] This is often achieved through the use of chiral catalysts or auxiliaries, which create a chiral environment that directs the formation of the desired stereoisomer.[10] The purity of these chiral intermediates is essential for ensuring the efficacy and safety of the final drug product.[10]

Quantitative Analysis of Multi-Step Syntheses

The efficiency of a multi-step synthesis is a critical factor, particularly in industrial settings. This is often quantified by the overall yield, which is the product of the yields of each individual step.[11] The following tables summarize the reported yields for the synthesis of several key pharmaceutical compounds, highlighting the efficiency of each transformation and the role of key intermediates.

Table 1: Multi-Step Synthesis of Ibuprofen

| Step | Reaction | Starting Material | Intermediate/Product | Yield (%) |

| 1 | Friedel-Crafts Acylation | Isobutylbenzene | p-Isobutylacetophenone | 25.6 |

| 2 | Reduction | p-Isobutylacetophenone | 1-(4-isobutylphenyl)ethanol | 6.8 |

| 3 | Chlorination | 1-(4-isobutylphenyl)ethanol | 1-(1-chloroethyl)-4-isobutylbenzene | 49.2 |

| 4 | Grignard Formation & Carboxylation | 1-(1-chloroethyl)-4-isobutylbenzene | Ibuprofen | Not specified |

| Overall | Isobutylbenzene | Ibuprofen | ~1.74% (before final step) |

Data sourced from a representative undergraduate laboratory synthesis.[2]

Table 2: Multi-Step Synthesis of Oseltamivir (Tamiflu)

| Synthesis Route | Number of Steps | Starting Material | Overall Yield (%) | Key Intermediate Strategy |

| Roche Industrial Route | 12 | Shikimic Acid | 35 | Azide-based transformations |

| Shi et al. (2009) | 8 | Shikimic Acid | 47 | Azide chemistry, no protecting groups |

| Shi et al. (Improved) | 11 | Shikimic Acid | 55 | Cyclic sulfite intermediate |

| Corey et al. (2006) | 11 | Diels-Alder adduct | 27 | Corey's intermediate |

| Continuous Flow Synthesis | 9 | Ethyl Shikimate | 54 | In-situ handling of azide intermediates |

Data compiled from various reported syntheses.[9][12]

Table 3: Multi-Step Synthesis of Taxol (Paclitaxel)

| Synthesis Route | Approach | Number of Intermediates Isolated | Overall Yield (%) |

| Nicolaou et al. | Convergent | Not specified | 0.0078 |

| Two-Phase Synthesis | Linear | 22 | 0.0014 |

Data highlighting the complexity and low overall yields of early total syntheses.[3]

Table 4: Synthesis of Artemisinin

| Synthesis Approach | Starting Material | Number of Steps | Overall Yield (%) |

| Schmid and Hofheinz | (-)-Isopulegol | 13 | ~5 |

| Zhou et al. | (R)-(+)-Citronellal | 20 | ~0.3 |

| Semi-synthesis from Artemisinic Acid | Artemisinic Acid | 4 | 40-45 |

Data showcasing different strategies for obtaining this crucial anti-malarial drug.[4][13]

Experimental Protocols for Key Intermediate Synthesis

The ability to reliably synthesize and handle key intermediates is a fundamental skill for any organic chemist. This section provides detailed methodologies for the preparation of representative intermediates.

4.1. Protocol for the Preparation of a Grignard Reagent (A Carbanion Equivalent)

Grignard reagents are organomagnesium halides that are powerful nucleophiles and are widely used for the formation of carbon-carbon bonds.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Alkyl or aryl halide (e.g., bromobenzene)

-

Iodine crystal (as an initiator)

-

Dry glassware (flame-dried or oven-dried)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-